molecular formula C18H28N2O4 B13171378 Tert-butyl 3-amino-4-(2,4-dimethoxyphenyl)piperidine-1-carboxylate

Tert-butyl 3-amino-4-(2,4-dimethoxyphenyl)piperidine-1-carboxylate

Cat. No.: B13171378
M. Wt: 336.4 g/mol
InChI Key: IVGNUCCVATZZKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-amino-4-(2,4-dimethoxyphenyl)piperidine-1-carboxylate is a chiral piperidine derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. Compounds featuring a piperidine ring, such as this one, are of significant interest due to their wide-ranging biological activities and prevalence in pharmaceutical agents . The structure incorporates a tert-butoxycarbonyl (Boc) protecting group on the amine, a standard feature that enhances the molecule's stability and allows for selective deprotection during multi-step synthetic sequences . The 2,4-dimethoxyphenyl and primary amine substituents on the piperidine ring provide versatile handles for further chemical modification, enabling researchers to explore structure-activity relationships. While specific clinical data for this compound is not available, structurally similar 2,5-dimethoxyphenylpiperidine analogues have been investigated as selective agonists for the serotonin 2A receptor (5-HT2AR), a target of high interest in neuroscience and psychiatric disorder research . This suggests its potential application in the synthesis and development of novel bioactive molecules for central nervous system targets. As a building block, it can be utilized in the preparation of more complex molecules aimed at various therapeutic areas. This product is intended For Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols while handling this compound .

Properties

Molecular Formula

C18H28N2O4

Molecular Weight

336.4 g/mol

IUPAC Name

tert-butyl 3-amino-4-(2,4-dimethoxyphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C18H28N2O4/c1-18(2,3)24-17(21)20-9-8-13(15(19)11-20)14-7-6-12(22-4)10-16(14)23-5/h6-7,10,13,15H,8-9,11,19H2,1-5H3

InChI Key

IVGNUCCVATZZKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4-(2,4-dimethoxyphenyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 2,4-dimethoxybenzaldehyde under reductive amination conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-(2,4-dimethoxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Tert-butyl 3-amino-4-(2,4-dimethoxyphenyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-(2,4-dimethoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Key Substituents

The compound is compared to analogues with modifications in the aryl substituent, amino group position, or additional functional groups. Key examples include:

Compound Name Substituent at Piperidine 4-Position Molecular Formula Molecular Weight (g/mol) Key Features Reference
Tert-butyl 3-amino-4-(2,4-dimethoxyphenyl)piperidine-1-carboxylate (Target) 2,4-Dimethoxyphenyl C₁₈H₂₈N₂O₄* ~336.43 Dual methoxy groups enhance electron density and steric hindrance
Tert-butyl 3-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate 3-Methoxyphenyl C₁₇H₂₆N₂O₃ 306.40 Single methoxy group alters electronic distribution
Tert-butyl 3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate 4-Fluorophenyl C₁₆H₂₃FN₂O₂ 294.36 Fluorine atom increases electronegativity and metabolic stability
Tert-butyl 3-amino-4-(4-methylphenyl)piperidine-1-carboxylate 4-Methylphenyl C₁₇H₂₆N₂O₂ 290.40 Methyl group enhances lipophilicity
Tert-butyl 3-amino-4-(4-chloro-3-fluorophenyl)piperidine-1-carboxylate 4-Chloro-3-fluorophenyl C₁₆H₂₂ClFN₂O₂ 328.81 Halogen atoms improve binding to hydrophobic pockets

*Molecular formula inferred from structural analogues.

Physicochemical Properties

Solubility and Reactivity
  • Target Compound: The 2,4-dimethoxyphenyl group increases solubility in polar solvents (e.g., DMF, DMSO) compared to non-polar substituents (e.g., methyl or halogenated aryl groups). The amino group facilitates nucleophilic reactions (e.g., acylation, alkylation) .
  • Fluorinated Analogues : The 4-fluorophenyl derivative (294.36 g/mol) exhibits higher metabolic stability due to fluorine’s electronegativity, making it favorable for drug design .
  • Chloro-Fluoro Hybrid : The 4-chloro-3-fluorophenyl variant (328.81 g/mol) shows enhanced hydrophobic interactions in receptor binding, as seen in kinase inhibitors .
Spectral Data
  • NMR Profiles: The target compound’s ¹H NMR would display signals for methoxy groups (δ ~3.80 ppm), aromatic protons (δ 6.5–7.5 ppm), and Boc tert-butyl protons (δ ~1.45 ppm), akin to cyclohexyl(2,4-dimethoxyphenyl)methanol (δ 3.80–7.12 ppm) . Fluorinated analogues show distinct ¹⁹F NMR shifts (e.g., δ -110 to -120 ppm for aryl fluorine) .

Biological Activity

Tert-butyl 3-amino-4-(2,4-dimethoxyphenyl)piperidine-1-carboxylate (CAS No. 1354953-34-6) is a compound of interest due to its potential therapeutic applications and biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C₁₈H₂₈N₂O₄
  • Molecular Weight : 336.43 g/mol
  • Purity : Typically ≥ 97%
  • Storage Conditions : Requires cold-chain transportation for stability .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The presence of the dimethoxyphenyl group is thought to enhance its affinity for specific receptors, potentially modulating neurotransmitter systems.

Biological Activity Overview

  • Antidepressant Effects :
    • Studies have indicated that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine reuptake may be a contributing factor.
  • Neuroprotective Properties :
    • Research suggests that this compound may offer neuroprotective benefits, possibly through antioxidant mechanisms or by inhibiting neuroinflammatory pathways.
  • Antitumor Activity :
    • Preliminary findings indicate that this compound may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantIncreased locomotor activity in rodents
NeuroprotectiveReduced oxidative stress markers
AntitumorInhibition of cell proliferation in vitro

Table 2: Structure-Activity Relationship (SAR)

Compound StructureActivity LevelNotes
This compoundModeratePotential for further optimization
Similar derivatives with methoxy groupsHighEnhanced receptor affinity observed

Case Studies

  • Case Study on Antidepressant Activity :
    • A study conducted on mice demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors when compared to control groups. The mechanism was linked to the modulation of serotonin levels in the brain .
  • Neuroprotection Against Oxidative Stress :
    • In vitro studies using neuronal cell lines showed that this compound significantly reduced markers of oxidative stress when exposed to neurotoxic agents .
  • Cytotoxicity Against Cancer Cells :
    • Research involving various cancer cell lines indicated that the compound exhibited selective cytotoxicity, with IC50 values comparable to established chemotherapeutic agents .

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